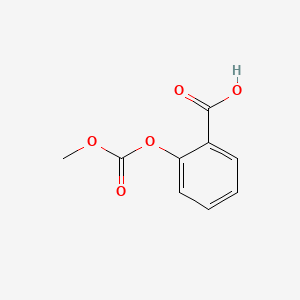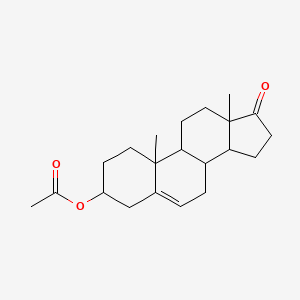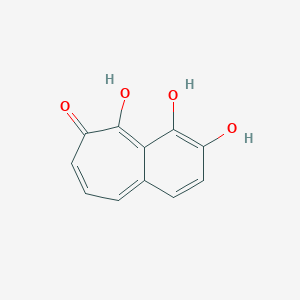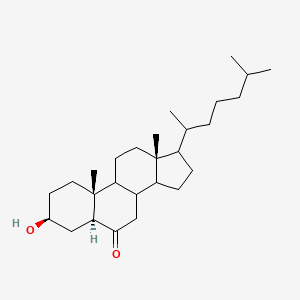
5alpha-Cholestan-3beta-ol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholestan-3beta-ol-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Cholestan-3beta-ol-6-one can be synthesized through several chemical routes. One common method involves the reduction of cholesterol using specific reagents and conditions. The process typically includes the following steps:
Reduction of Cholesterol: Cholesterol is reduced using sodium borohydride (NaBH4) in the presence of a solvent like ethanol. This step converts cholesterol to 5alpha-cholestan-3beta-ol.
Oxidation: The resulting 5alpha-cholestan-3beta-ol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Cholestan-3beta-ol-6-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to its alcohol form, 5alpha-cholestan-3beta-ol.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, chloroform, and other organic solvents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.
Reduction Products: 5alpha-cholestan-3beta-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Cholestan-3beta-ol-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It helps in the identification and quantification of lipids in various samples.
Biology: In biological research, this compound is used to study lipid metabolism and the role of sterols in cellular processes. It is also used in the study of cholesterol derivatives and their biological functions.
Medicine: Research on this compound includes its potential role in the formation of gallstones and its effects on cholesterol metabolism. It is also studied for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5alpha-Cholestan-3beta-ol-6-one involves its interaction with specific enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of various metabolites. One key pathway involves its conversion to cholestane-3beta,5alpha,6beta-triol by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of bioactive compounds that can influence cellular processes such as autophagy and cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Cholesterol: The parent compound from which 5alpha-Cholestan-3beta-ol-6-one is derived.
5alpha-Cholestan-3beta-ol: The reduced form of the compound.
5alpha-Cholestane: A related cholestanoid with a similar structure but lacking the hydroxyl and ketone groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a hydroxyl group at the 3beta position and a ketone group at the 6 position. This unique structure allows it to participate in specific biochemical reactions and pathways that are not possible for other similar compounds .
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(3S,5S,10R,13R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,26+,27+/m0/s1 |
InChI-Schlüssel |
JQMQKOQOLPGBBE-JJMJUPCVSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


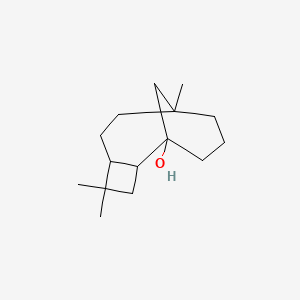



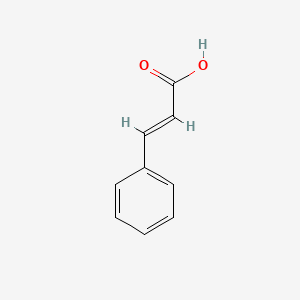


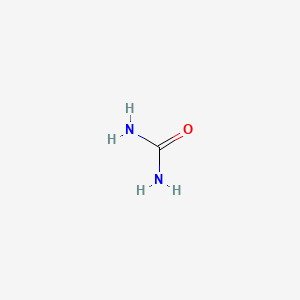
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
